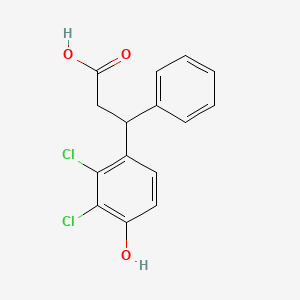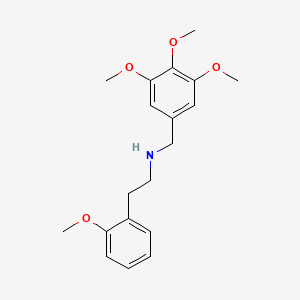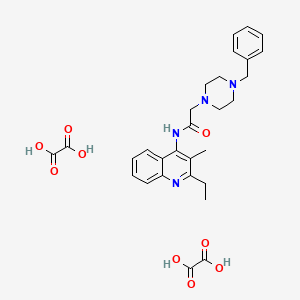
3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Vue d'ensemble
Description
3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, also known as BIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIBA is a derivative of isoindoline and benzoic acid and has a molecular weight of 383.36 g/mol.
Mécanisme D'action
The exact mechanism of action of 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is not fully understood. However, studies have shown that 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid reduces the production of prostaglandins, which are responsible for the inflammatory response. Additionally, 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent.
Biochemical and physiological effects:
3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid inhibits the production of nitric oxide, a signaling molecule involved in the inflammatory response. Additionally, 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid reduces inflammation in animal models of arthritis and inhibits the growth of tumors in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has several advantages for use in lab experiments. It is readily available and can be synthesized using simple laboratory techniques. Additionally, 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has a high purity and stability, making it suitable for use in various experiments. However, 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. One potential area of research is the development of 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid-based materials for use in organic electronics. 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has already been used as a dopant in OLEDs, but further research could lead to the development of more efficient and stable devices. Another potential area of research is the development of 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid-based anti-inflammatory and anti-cancer drugs. 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has shown promising results in preclinical studies, but further research is needed to determine its efficacy and safety in humans. Additionally, further research is needed to fully understand the mechanism of action of 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid and its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a chemical compound with significant potential in various fields, including medicinal chemistry, materials science, and organic electronics. 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has been shown to have anti-inflammatory and anti-cancer properties, and has been used as a building block in the synthesis of various organic materials. Further research is needed to fully understand the mechanism of action of 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid and its potential applications in other fields.
Applications De Recherche Scientifique
3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has shown promising results as an anti-inflammatory and anti-cancer agent. 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has also been used as a building block in the synthesis of various organic materials, including polymers and liquid crystals. Additionally, 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has been used as a dopant in organic electronic devices, such as organic light-emitting diodes (OLEDs).
Propriétés
IUPAC Name |
3-(5-benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO5/c24-19(13-5-2-1-3-6-13)14-9-10-17-18(12-14)21(26)23(20(17)25)16-8-4-7-15(11-16)22(27)28/h1-12H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZZSUPSFFLMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861756.png)

![3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3861767.png)
![4-(benzyloxy)-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3861780.png)


![N-bicyclo[2.2.1]hept-2-yl-3-(2-chlorophenyl)acrylamide](/img/structure/B3861789.png)


![ethyl 5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861815.png)
![N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861821.png)

![[3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol](/img/structure/B3861831.png)
![4-ethyl-5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3861837.png)